2-(Nitromethylidene)azocane
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Overview
Description
2-(Nitromethylidene)azocane is a cyclic organic compound characterized by a nitromethylidene group attached to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)azocane typically involves the reaction of azocane with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of nitromethane to the azocane ring, followed by oxidation to form the nitromethylidene group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Nitromethylidene)azocane undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be further oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of azocane.
Reduction: Amino derivatives of azocane.
Substitution: Various substituted azocane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethylidene)azocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)azocane involves its interaction with specific molecular targets. The nitromethylidene group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
- 2-(Nitromethylidene)piperidine
- 2-(Nitromethylidene)azepane
- 2-(Nitromethylidene)azocane derivatives
Comparison: this compound is unique due to its specific ring size and the presence of the nitromethylidene groupFor instance, 2-(Nitromethylidene)piperidine has a smaller ring size, which affects its chemical properties and biological activity .
Properties
CAS No. |
60971-66-6 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(nitromethylidene)azocane |
InChI |
InChI=1S/C8H14N2O2/c11-10(12)7-8-5-3-1-2-4-6-9-8/h7,9H,1-6H2 |
InChI Key |
BTIVUPBACNNPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=C[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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